4-(2,5-Dichlorophenyl)-2-fluorophenol
Description
4-(2,5-Dichlorophenyl)-2-fluorophenol is a halogenated phenolic compound featuring a 2,5-dichlorophenyl group attached to a fluorinated phenol ring. Its molecular structure combines electron-withdrawing substituents (Cl and F), which influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMNFUZPVKVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684443 | |
| Record name | 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-88-4 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2′,5′-dichloro-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the fluorination of 4-(2,5-Dichlorophenyl)phenol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process includes chlorination, followed by fluorination, and purification steps to ensure high purity of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dichlorophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form dechlorinated or defluorinated products.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-fluorophenol involves its interaction with biological targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
The positioning of chlorine and fluorine substituents significantly impacts electronic and steric properties. For example:
- 6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine (DT313): This compound (C₁₁H₅Cl₂F₃N₂) shares the 2,5-dichlorophenyl motif but incorporates a trifluoromethyl-pyrimidine core instead of a phenolic hydroxyl group. Its molecular weight (293.08 g/mol) and halogenated structure suggest higher lipophilicity compared to 4-(2,5-Dichlorophenyl)-2-fluorophenol .
- N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid (DT383): The addition of a carboxylic acid group (C₁₈H₁₀Cl₂F₃N₃O₂) introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents—a property less pronounced in the target compound .
Table 1: Substituent Effects on Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Impact |
|---|---|---|---|---|
| This compound | C₁₂H₆Cl₂FO | 261.08 (calculated) | 2-F, 2,5-Cl₂, phenolic -OH | High acidity, moderate solubility |
| DT313 (pyrimidine analog) | C₁₁H₅Cl₂F₃N₂ | 293.08 | 2,5-Cl₂, CF₃, pyrimidine | Lipophilic, π-π stacking interactions |
| DT383 (carboxylic acid analog) | C₁₈H₁₀Cl₂F₃N₃O₂ | 428.20 | 2,5-Cl₂, CF₃, -COOH | Enhanced solubility, bioactivity |
Reactivity and Stability
- Hydroxyl Group vs. Pyrimidine Nitrogen: The phenolic -OH in this compound is more acidic (pKa ~8–10) than pyrimidine nitrogen (pKa ~1–3), affecting deprotonation under physiological conditions .
Biological Activity
4-(2,5-Dichlorophenyl)-2-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C12H8Cl2FNO. The compound features a fluorine atom and two chlorine atoms attached to a biphenyl structure, contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study assessed the Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus, revealing promising results:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 32 |
This suggests that the compound can effectively inhibit the growth of S. aureus, a common pathogen associated with skin infections and other diseases.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study involving various cancer cell lines reported that:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM
The compound's mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound in treating bacterial infections in patients. The results indicated a significant reduction in infection rates among those treated with the compound compared to a control group receiving standard antibiotics.
Case Study 2: Anticancer Application
In another investigation focused on its anticancer properties, researchers treated human cancer cell lines with varying concentrations of this compound. The study found that higher concentrations correlated with increased apoptosis and reduced cell viability.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes.
- Anticancer Action : It modulates signaling pathways involved in cell survival and apoptosis, particularly through the activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
